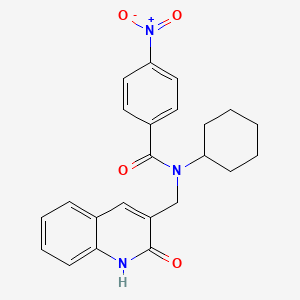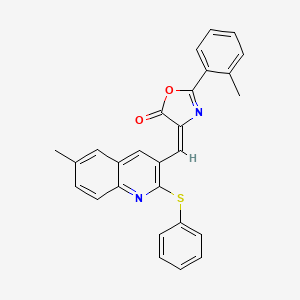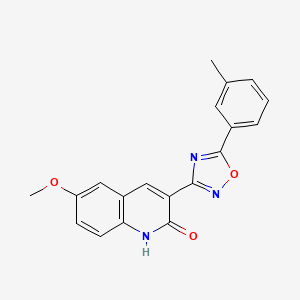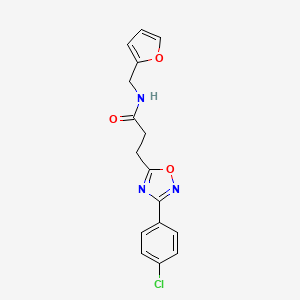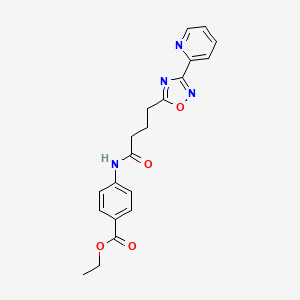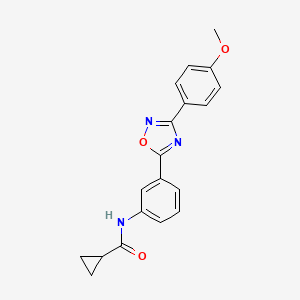
2-(4-bromophenoxy)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as BPOEPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPOEPA belongs to the class of oxadiazole-based compounds, which have shown promising results in the treatment of various diseases.
作用机制
The exact mechanism of action of 2-(4-bromophenoxy)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound also activates the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also reduces the levels of reactive oxygen species (ROS) and increases the levels of antioxidant enzymes such as SOD and CAT. In addition, this compound has been shown to reduce the levels of lipid peroxidation and DNA damage.
实验室实验的优点和局限性
One of the advantages of using 2-(4-bromophenoxy)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide in lab experiments is its high potency and selectivity towards its target molecules. It also has good solubility in various solvents, which makes it easy to use in various assays. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research on 2-(4-bromophenoxy)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of research is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another area of research is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Furthermore, the development of more potent analogs of this compound may lead to the discovery of new drugs with improved therapeutic efficacy.
合成方法
The synthesis of 2-(4-bromophenoxy)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 4-bromophenol and 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
2-(4-bromophenoxy)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3/c1-2-16-21-18(25-22-16)14-5-3-4-6-15(14)20-17(23)11-24-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQACUWWGJFVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

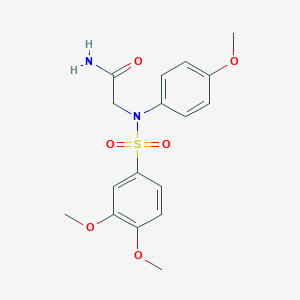
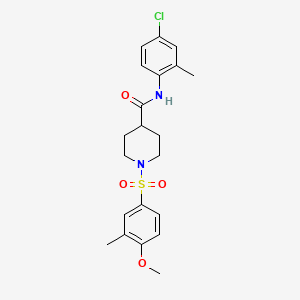
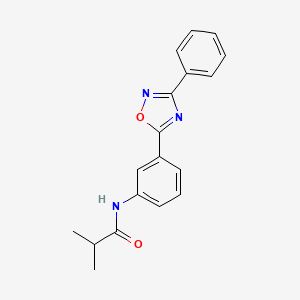
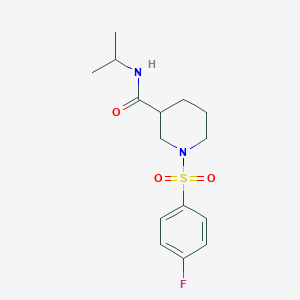
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7700903.png)
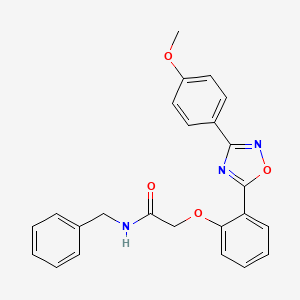
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7700918.png)
